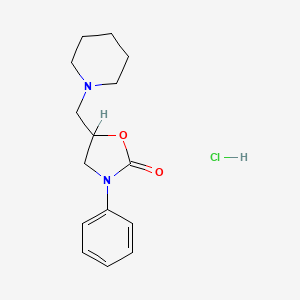
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride typically involves the reaction of phenyl isocyanate with piperidine and an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride apart is its unique chemical structure, which may confer distinct biological activities and therapeutic potential compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
27125-08-2 |
|---|---|
Molekularformel |
C15H21ClN2O2 |
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
3-phenyl-5-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15-17(13-7-3-1-4-8-13)12-14(19-15)11-16-9-5-2-6-10-16;/h1,3-4,7-8,14H,2,5-6,9-12H2;1H |
InChI-Schlüssel |
ZARFCCCWZLLARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


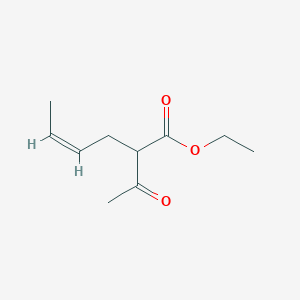

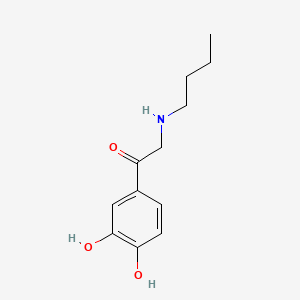
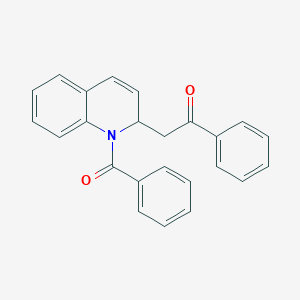
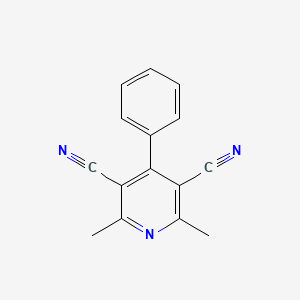
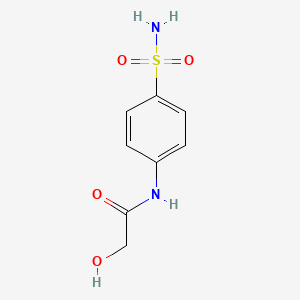

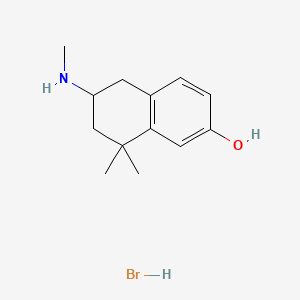
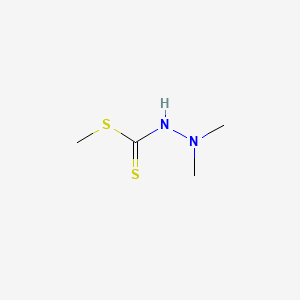
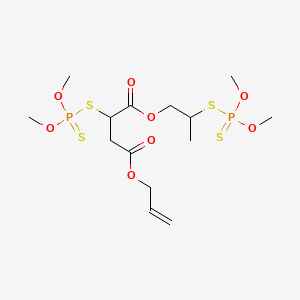
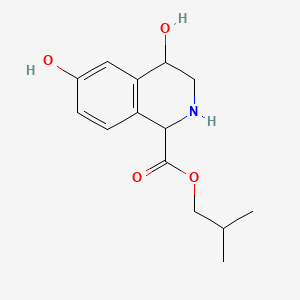
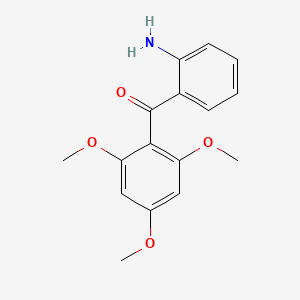
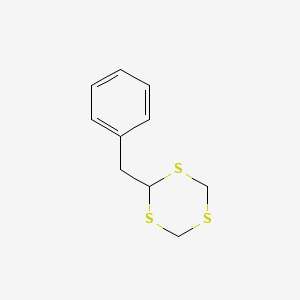
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
